2,2-Dimethoxy-2-phenylacetophenone

Descripción

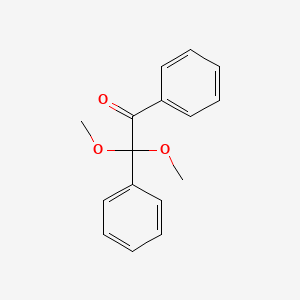

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethoxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVGIHKZDCUPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037715 | |

| Record name | 2,2-Dimethoxy-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanone, 2,2-dimethoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24650-42-8 | |

| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24650-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024650428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2-dimethoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethoxy-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLDIMETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DK0094V28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 2,2-Dimethoxy-2-phenylacetophenone

Introduction

2,2-Dimethoxy-2-phenylacetophenone, also known by trade names such as Irgacure 651 or its acronym DMPA, is a highly efficient photoinitiator.[1] It is a key component in ultraviolet (UV) curing systems, where it is used to initiate radical polymerization of various monomers and oligomers, such as acrylates.[1][2][3] Upon exposure to UV radiation, the molecule undergoes cleavage to generate free radicals, which in turn initiate a rapid polymerization process, converting a liquid formulation into a solid, cross-linked polymer network.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethoxy-2-phenylacetophenone, along with experimental protocols and safety information relevant to researchers, scientists, and professionals in drug development and material science.

Identification and Nomenclature

The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 2,2-dimethoxy-1,2-diphenylethanone[6][7] |

| Common Name | 2,2-Dimethoxy-2-phenylacetophenone[6][8] |

| CAS Number | 24650-42-8[6][8][9] |

| Molecular Formula | C₁₆H₁₆O₃[6][8] |

| Molecular Weight | 256.30 g/mol [6][7] |

| Synonyms | Benzil dimethyl ketal, DMPA, Irgacure 651, Esacure KB 1[6][9] |

Physical Properties

The physical characteristics of 2,2-Dimethoxy-2-phenylacetophenone determine its handling, storage, and application requirements. It typically appears as a white to off-white crystalline solid.[2][9]

| Property | Value |

| Appearance | White to off-white crystalline solid or powder[2][9][10] |

| Melting Point | 64 - 70 °C[8][9] |

| Boiling Point | 169 °C at 7 mmHg[8] |

| Density | 1.122 - 1.132 g/cm³[7] |

| Flash Point | >190 °C[7][8] |

| Water Solubility | 66.32 mg/L at 25 °C[8] |

| Other Solubilities | Soluble in organic solvents such as methylene chloride, acetone, chloroform, ethanol, and ether.[8][10] |

Chemical Properties and Reactivity

The utility of 2,2-Dimethoxy-2-phenylacetophenone is rooted in its photochemical reactivity.

Mechanism of Action as a Photoinitiator

As a Type I photoinitiator, DMPA undergoes an α-cleavage (Norrish Type I reaction) upon absorption of UV light.[11] This homolytic bond scission results in the formation of two distinct free radical species: a benzoyl radical and an α,α-dimethoxybenzyl radical.[11][12] These radicals are the active species that initiate the polymerization of monomers and oligomers in a formulation.

Figure 1: Photochemical cleavage of DMPA to generate free radicals.

Stability and Incompatibility

The compound is stable under normal storage conditions but is sensitive to light, which can cause degradation and loss of activity.[5][8][9] It is incompatible with strong oxidizing agents and strong acids.[7][8][9] No hazardous polymerization is known to occur under normal conditions.[9]

Spectroscopic Data for Structural Elucidation

The identity and purity of 2,2-Dimethoxy-2-phenylacetophenone are typically confirmed using a suite of spectroscopic techniques.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.[14] Spectra are often recorded in deuterated chloroform (CDCl₃).[15][16]

-

Infrared (IR) Spectroscopy: FTIR analysis helps identify key functional groups, such as the carbonyl (C=O) group and aromatic rings present in the structure.[14][17]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[14]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is crucial for identifying the wavelengths of maximum absorbance, which is essential for matching the photoinitiator with the emission spectrum of a UV light source for efficient curing.[11]

Spectra for this compound are widely available in chemical databases such as SpectraBase.[15][16][17]

Experimental Protocols

The following sections describe generalized protocols for determining the key physical and chemical properties of organic compounds like 2,2-Dimethoxy-2-phenylacetophenone.

Figure 2: A logical workflow for the identification and characterization of an organic compound.

Melting Point Determination [18][19]

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (Simple Distillation) [18]

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. This should be performed in a fume hood.

-

Sample Introduction: The liquid sample (if the compound is melted) is placed in the round-bottom flask.

-

Heating: The flask is heated gently.

-

Data Recording: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded.

-

Sample Preparation: Approximately 20-30 mg of the solid compound is placed into a series of small test tubes.

-

Solvent Addition: A small volume (e.g., 0.5 mL) of a selected solvent (e.g., water, hexane, ethanol) is added to each test tube.

-

Observation: The mixture is agitated at room temperature, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

-

Heating (Optional): If the compound is insoluble at room temperature, the test tube may be gently heated to determine solubility at elevated temperatures.

Safety and Handling

Proper handling of 2,2-Dimethoxy-2-phenylacetophenone is essential for laboratory safety.

-

Hazards: The compound may cause skin sensitization or an allergic skin reaction.[8][21] It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[22] It is also considered very toxic to aquatic life with long-lasting effects.[8][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and protective clothing to prevent skin exposure.[9][22][23]

-

Handling: Use with adequate ventilation and minimize dust generation.[23] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][23]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9][23] Protect from light.[9][23]

-

Disposal: This material and its container must be disposed of as hazardous waste.[8] Avoid release to the environment.[8][22]

References

- 1. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 2. Actylis - 2,2'-Dimethoxy-2-Phenylacetophenone - Curing Agent - Ketones [solutions.actylis.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 6. 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 90571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2,2-Dimethoxy-2-phenylacetophenone [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. theamericanjournals.com [theamericanjournals.com]

- 14. m.youtube.com [m.youtube.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. faculty.chas.uni.edu [faculty.chas.uni.edu]

- 20. amherst.edu [amherst.edu]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. echemi.com [echemi.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Laboratory Synthesis and Purification of 2,2-Dimethoxy-2-phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used photoinitiator known commercially as Irgacure 651. This document details established synthesis protocols, purification methodologies, and presents quantitative data to support reproducible and high-purity outcomes.

Introduction

2,2-Dimethoxy-2-phenylacetophenone is a highly efficient, free-radical photoinitiator extensively used in ultraviolet (UV) curing applications, such as in the formulation of inks, coatings, and adhesives. Its efficacy in initiating polymerization upon exposure to UV light makes it a critical component in various industrial and research settings. This guide focuses on two primary laboratory synthesis routes from benzil and subsequent purification techniques to yield high-purity DMPA.

Synthesis Methodologies

The synthesis of DMPA in a laboratory setting can be achieved through several pathways. The most common and well-documented methods start from benzil and involve a methylation reaction. Below are two detailed protocols.

Method 1: Methylation of Benzil using Dimethyl Sulfate and Sodium Methoxide

This classic method involves the reaction of benzil with dimethyl sulfate in the presence of sodium methoxide and a phase-transfer catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzil in a suitable nonpolar solvent such as xylene or cyclohexane.[1] Add a catalytic amount of polyethylene glycol (e.g., PEG-400 or PEG-1000).[1]

-

Reagent Addition: While stirring the mixture at room temperature, add dimethyl sulfate. Subsequently, add powdered sodium methoxide portion-wise over a period of 4-5 hours, maintaining the reaction temperature between 15-30°C using a water bath.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (benzil) is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it multiple times with water to remove any remaining water-soluble impurities.[1]

-

Isolation of Crude Product: Remove the organic solvent under reduced pressure to obtain the crude 2,2-Dimethoxy-2-phenylacetophenone as an oily residue.[1]

Method 2: Acid-Catalyzed Reaction of Benzil with Methanol

This alternative method avoids the use of the highly toxic dimethyl sulfate, making it a safer, though potentially lower-yielding, option for laboratory synthesis.

Experimental Protocol:

-

Reaction Setup: In a four-necked flask, suspend benzil in methanol.[1]

-

Reaction Initiation: While stirring, bubble dry hydrogen chloride gas through the mixture. The reaction is typically carried out at a controlled temperature between 20-70°C.[1] A water absorbent, such as anhydrous sodium sulfate or molecular sieves, can be added to the reaction mixture to drive the equilibrium towards the product.[1]

-

Reaction Completion and Crystallization: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice-salt bath to induce crystallization of the crude product.[1]

-

Work-up: Filter the precipitated solid. To neutralize any remaining acid, the crude product is stirred with a 30% sodium hydroxide solution until the pH is greater than 7.[1]

-

Isolation of Crude Product: Filter the solid and wash with water to obtain the crude DMPA.

Purification Methods

Purification of the crude DMPA is crucial to achieve the desired quality for its application as a photoinitiator. The two most effective methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique to purify solid compounds. For DMPA, methanol is a common and effective solvent.

Experimental Protocol:

-

Solvent Selection: Methanol is a suitable solvent for the recrystallization of DMPA.[1]

-

Dissolution: Dissolve the crude DMPA in a minimal amount of hot methanol. A typical ratio is 1 gram of crude product to 1 ml of methanol.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them in a desiccator or a vacuum oven at a low temperature.

Column Chromatography

For achieving very high purity or for separating closely related impurities, column chromatography is the method of choice.

Experimental Protocol:

-

Stationary Phase and Eluent: Use silica gel as the stationary phase. A common eluent system is a mixture of hexanes and ethyl acetate.

-

Column Packing: Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 95:5 hexane:ethyl acetate) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude DMPA in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elution: Start the elution with a low polarity solvent mixture and gradually increase the polarity (gradient elution) to separate the desired compound from impurities.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify the fractions containing the pure DMPA.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2,2-Dimethoxy-2-phenylacetophenone.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of 2,2-Dimethoxy-2-phenylacetophenone.

| Parameter | Method 1 (Dimethyl Sulfate) | Method 2 (HCl/Methanol) | Purification (Recrystallization) |

| Yield | 88-91%[1] | ~65%[1] | >90% recovery |

| Purity | >99% (after purification)[1] | >98% (after purification) | >99.9%[1] |

| Melting Point | 64-67 °C | 64-67 °C | 65-66 °C[1] |

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and purification of 2,2-Dimethoxy-2-phenylacetophenone.

References

An In-depth Technical Guide to the Photocleavage Mechanism of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photocleavage mechanism of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used photoinitiator in free-radical polymerization.[1][2] This document details the core photochemical process, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the reaction pathways and experimental workflows.

Introduction to the Photocleavage of DMPA

2,2-Dimethoxy-2-phenylacetophenone, commonly known as DMPA, is a highly efficient photoinitiator that, upon exposure to ultraviolet (UV) light, generates free radicals capable of initiating polymerization.[1] Understanding the mechanism of this photocleavage is crucial for optimizing polymerization kinetics and controlling the properties of the final polymeric materials in applications ranging from UV-curable coatings and inks to the fabrication of biomaterials.[1] The underlying photochemical process is a Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[1][3][4][5][6][7]

The Core Mechanism: A Norrish Type I Cleavage

The photochemistry of DMPA is characterized by a highly efficient Norrish Type I cleavage process upon absorption of UV radiation.[1] The mechanism can be broken down into the following key steps:

-

Photoexcitation: The process begins with the absorption of a UV photon by the carbonyl group of the DMPA molecule. This excites the molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁).[4][8]

-

α-Cleavage (Homolysis): From either the excited singlet or triplet state, the molecule undergoes a rapid homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon.[4] This α-scission is the defining step of the Norrish Type I reaction and results in the formation of two primary radical species: a benzoyl radical and a dimethoxybenzyl radical .[8][9][10][11][12]

-

Secondary Fragmentation: The initially formed dimethoxybenzyl radical can be unstable and may undergo further fragmentation, particularly under high light intensity.[10][11] This secondary process can be either thermal or photochemical and leads to the formation of methyl benzoate and a methyl radical .[9][10]

The benzoyl and methyl radicals are the primary species responsible for initiating the polymerization of monomers.[9]

Quantitative Data

The efficiency of a photochemical reaction is often described by its quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed. The photocleavage of DMPA is known to be a highly efficient process.

| Parameter | Value | Wavelength | Reference |

| Quantum Yield of α-cleavage | ~1.0 | 365 nm | [8] |

| Molar Absorptivity (ε) | 265 L mol⁻¹ cm⁻¹ | 365 nm | [13] |

Experimental Protocols

Investigating the photocleavage mechanism of DMPA involves several key experimental techniques.

This protocol describes how to monitor the decomposition of DMPA upon UV irradiation.

Objective: To determine the rate of DMPA photodecomposition by measuring the change in its UV absorbance over time.

Materials and Equipment:

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA)

-

Spectroscopic grade solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (e.g., 1 cm path length)

-

UV light source (e.g., 365 nm LED lamp with controlled intensity)[13]

-

Nitrogen gas source for deoxygenation

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of DMPA in acetonitrile at a known concentration (e.g., 0.038 M).[13]

-

Sample Preparation: Transfer the DMPA solution to a quartz cuvette.

-

Deoxygenation: To avoid quenching of the excited state by oxygen, deoxygenate the solution by bubbling with nitrogen gas for approximately 20 minutes before irradiation.[13] Seal the cuvette.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the DMPA solution to determine the initial absorbance at its λmax (around 365 nm).

-

Irradiation: Place the cuvette in a holder at a fixed distance from the UV lamp. Irradiate the sample for a set period.

-

Spectral Measurement: After the irradiation period, remove the cuvette and immediately record its UV-Vis spectrum.

-

Repeat: Repeat steps 5 and 6 at regular time intervals to obtain a series of spectra over the course of the reaction.

-

Data Analysis: Plot the absorbance at λmax versus irradiation time to determine the rate of DMPA consumption.

Techniques like laser flash photolysis coupled with transient absorption spectroscopy are essential for detecting and characterizing the short-lived radical intermediates (benzoyl and dimethoxybenzyl radicals) formed during photocleavage.[14][15] In this method, a short laser pulse excites the sample, and the change in absorbance is monitored over time using a second light source, allowing for the identification and kinetic analysis of transient species.[14]

The final products of the photoreaction are typically analyzed using techniques such as:

-

Electron Spin Resonance (ESR) Spectroscopy: For the direct detection and identification of radical species.[10][11]

-

Chemically Induced Dynamic Nuclear Polarization (CIDNP): To study the spin states of the radical pairs.[10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify stable photoproducts like methyl benzoate.

Conclusion

The photocleavage of 2,2-Dimethoxy-2-phenylacetophenone is a highly efficient process governed by a Norrish Type I mechanism. UV irradiation leads to the homolytic cleavage of the α-carbon bond, generating benzoyl and dimethoxybenzyl radicals that subsequently initiate polymerization. The high quantum yield of this process makes DMPA an effective photoinitiator for a wide array of applications. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for professionals working to control and optimize UV-curing processes in research and industry.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. Norrish Type Cleavage [drugfuture.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dynamics of transient species via anion photodetachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Identification of the Transient Species Mediating the Deactivation Dynamics of Solvated Guanosine and Deazaguanosine - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Profile of 2,2-Dimethoxy-2-phenylacetophenone (DMPA): An In-Depth Guide for UV Curing Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely utilized Type I photoinitiator in ultraviolet (UV) curing applications. Understanding these properties is critical for optimizing formulation efficiency, curing speed, and the final characteristics of the cured material. This document details its UV-Vis absorption characteristics, photobleaching behavior, and photoinitiation efficiency, supported by experimental protocols and visual representations of key processes.

Core Spectral Properties of DMPA

2,2-Dimethoxy-2-phenylacetophenone, also known under trade names such as Irgacure 651, is a highly efficient photoinitiator that undergoes α-cleavage upon exposure to UV radiation, generating free radicals that initiate polymerization.[1] Its efficacy is intrinsically linked to its ability to absorb UV light at specific wavelengths.

UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of DMPA is characterized by strong absorption in the UV-A region, making it suitable for use with common mercury-based UV lamps. The key spectral parameters are summarized in the table below.

| Parameter | Value | Solvent | Reference |

| λmax (Primary) | ~250 nm | Acetonitrile | [2] |

| λmax (Secondary) | ~340 nm | Acetonitrile | [2] |

| Molar Absorptivity (ε) at 340 nm | 265 L mol⁻¹ cm⁻¹ | Not Specified | |

| UV Absorption Range | 310 - 390 nm | Not Specified |

Note: The primary peak around 250 nm exhibits a significantly higher molar absorptivity than the secondary peak.

Photobleaching Characteristics

Upon irradiation, DMPA undergoes photolysis, leading to a decrease in its concentration and a change in the UV-Vis absorption spectrum, a phenomenon known as photobleaching. The consumption of DMPA is accompanied by the formation of photoproducts that also absorb in the UV region.[2] This can lead to a screening effect, where the photoproducts absorb a portion of the incident light, potentially reducing the photoinitiation rate in deeper layers of the sample.

While a specific photobleaching rate constant is highly dependent on experimental conditions (e.g., light intensity, solvent, concentration), the process can be monitored by observing the decrease in the characteristic absorbance peaks of DMPA over time during UV exposure.

Quantum Yield

The efficiency of photoinitiation is quantified by the quantum yield (Φ), which represents the number of initiating radicals formed per photon absorbed. For the α-cleavage of DMPA, the quantum yield is reported to be nearly 1 at 365 nm, indicating a highly efficient photofragmentation process.

| Parameter | Value | Wavelength | Reference |

| Quantum Yield of α-cleavage (Φ) | ≈ 1 | 365 nm |

Experimental Protocols

Determination of UV-Vis Absorption Spectrum

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of DMPA.

Materials:

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA)

-

Spectrophotometric grade acetonitrile

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of DMPA in acetonitrile of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., 0.01 mg/mL).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to be scanned (e.g., 200-500 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the blank solvent (acetonitrile).

-

Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the DMPA solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the molar concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Monitoring Photobleaching Kinetics

This protocol describes how to monitor the photobleaching of DMPA.

Materials:

-

DMPA solution in a suitable solvent (e.g., acetonitrile)

-

Quartz cuvette

-

UV-Vis spectrophotometer with a time-scan or kinetic mode

-

Controlled UV irradiation source (e.g., mercury lamp with appropriate filters)

Procedure:

-

Sample Preparation:

-

Prepare a solution of DMPA of known concentration in a quartz cuvette.

-

-

Initial Spectrum:

-

Record the initial UV-Vis absorption spectrum of the DMPA solution before irradiation.

-

-

UV Irradiation and Spectral Monitoring:

-

Place the cuvette in a holder that allows for simultaneous UV irradiation and spectral measurement.

-

Start the UV irradiation and simultaneously begin recording spectra at regular time intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Plot the absorbance at the λmax of DMPA as a function of irradiation time.

-

The rate of decrease in absorbance can be used to determine the photobleaching kinetics. For a first-order process, a plot of ln(A) versus time will be linear, and the negative of the slope will be the rate constant.

-

Visualizing Key Processes

To further elucidate the role of DMPA in UV curing and the experimental procedures for its characterization, the following diagrams are provided.

Caption: UV Curing Signaling Pathway with DMPA.

References

2,2-Dimethoxy-2-phenylacetophenone (DMPA): A Comprehensive Technical Guide for its Application as a Type I Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxy-2-phenylacetophenone, commonly known by its trade name Irgacure 651, is a highly efficient Type I photoinitiator extensively utilized to initiate free-radical photopolymerization of various monomers and oligomers.[1] Upon exposure to ultraviolet (UV) light, DMPA undergoes a unimolecular bond cleavage to generate free radicals, a process known as the Norrish Type I reaction.[1][2][3] This characteristic makes it a valuable tool in a myriad of applications, including the formulation of UV-curable coatings, inks, adhesives, and in the fabrication of polymeric biomaterials for drug delivery and tissue engineering.[1] This technical guide provides an in-depth overview of the core characteristics of DMPA, including its photochemical mechanism, quantitative performance data, and detailed experimental protocols for its characterization.

Core Characteristics and Photochemical Mechanism

DMPA is a crystalline powder that is stable under normal storage conditions but is sensitive to light.[4] Its efficacy as a photoinitiator is rooted in its molecular structure, which facilitates efficient absorption of UV energy and subsequent fragmentation into reactive species.

The photoinitiation process begins with the absorption of a photon by the carbonyl group of the DMPA molecule, leading to its excitation from the ground state (S₀) to an excited singlet state (S₁).[5] This is followed by a rapid intersystem crossing to a more stable triplet state (T₁). From this excited triplet state, the molecule undergoes a homolytic cleavage of the α-carbon-carbon bond, a process termed Norrish Type I cleavage.[5][6] This cleavage results in the formation of two primary radical species: a benzoyl radical and a dimethoxybenzyl radical.[1] Both of these radicals can initiate the polymerization of monomers, such as acrylates, by adding to their double bonds.[1] The dimethoxybenzyl radical can further fragment to form a highly reactive methyl radical and methyl benzoate.[7]

Quantitative Data Summary

The efficiency of a photoinitiator is determined by several key quantitative parameters. The following tables summarize the critical data for DMPA.

| Chemical and Physical Properties | |

| IUPAC Name | 2,2-Dimethoxy-1,2-diphenylethan-1-one[3] |

| Synonyms | Irgacure 651, Benzil dimethyl ketal[8] |

| CAS Number | 24650-42-8[3] |

| Molecular Formula | C₁₆H₁₆O₃[3] |

| Molecular Weight | 256.30 g/mol [3] |

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 67-70 °C[4] |

| Photochemical Properties | |

| Maximum Absorption Wavelength (λmax) | ~345 nm |

| Molar Extinction Coefficient (ε) at 365 nm | 265 L mol⁻¹ cm⁻¹[9] |

| Quantum Yield for α-cleavage (Φ) | Nearly 1 at 365 nm[1] |

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the use of DMPA, the following diagrams illustrate the photoinitiation mechanism and a typical experimental workflow for photopolymerization.

Caption: Photoinitiation mechanism of DMPA via Norrish Type I cleavage.

Caption: A typical experimental workflow for a photopolymerization study using DMPA.

Experimental Protocols

Determination of UV-Vis Absorption Spectrum

Objective: To determine the absorption spectrum of DMPA to identify its maximum absorption wavelength (λmax) and molar extinction coefficient (ε).

Methodology:

-

Solution Preparation: Prepare a stock solution of DMPA of a known concentration (e.g., 0.01 M) in a suitable UV-transparent solvent, such as acetonitrile or methanol.[2]

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

-

Measurement: Fill a quartz cuvette with the DMPA solution. Scan the absorbance from a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) at λmax and other relevant wavelengths (e.g., 365 nm) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Photochemical Quantum Yield

Objective: To quantify the efficiency of the photo-cleavage reaction of DMPA.

Methodology:

-

Actinometry: Prepare a chemical actinometer solution with a known quantum yield, such as potassium ferrioxalate, to accurately measure the photon flux of the light source.

-

Sample Preparation: Prepare a dilute solution of DMPA in a suitable solvent within a quartz cuvette. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.

-

Irradiation: Irradiate the DMPA solution and the actinometer solution separately with a monochromatic light source (e.g., a 365 nm LED) of known and stable intensity.

-

Analysis: Monitor the decrease in the concentration of DMPA over time using UV-Vis spectroscopy or HPLC. For the actinometer, measure the formation of the photoproduct (e.g., Fe²⁺ ions) colorimetrically.

-

Calculation: The quantum yield (Φ) is calculated as the number of DMPA molecules decomposed divided by the number of photons absorbed. The number of photons absorbed is determined from the actinometry experiment.

Monitoring Photopolymerization Kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To measure the rate and degree of conversion of monomers during photopolymerization initiated by DMPA.

Methodology:

-

Sample Preparation: Prepare a formulation containing the desired monomer(s), oligomer(s), and a specific concentration of DMPA (e.g., 0.1-1 wt%).

-

Sample Application: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness (e.g., 25 µm) to create a thin film.[10] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.[10]

-

Initial Spectrum: Record an initial IR spectrum of the uncured sample before UV exposure. This serves as the reference (time = 0).[10]

-

Initiation and Real-Time Monitoring: Position the sample in the FTIR spectrometer's sample compartment and align a UV light source to irradiate the sample. Simultaneously start the UV exposure and the rapid collection of IR spectra at short intervals (e.g., every second).[10]

-

Data Analysis: Monitor the decrease in the peak area or height of the absorption band corresponding to the reactive functional group of the monomer (e.g., the C=C double bond in acrylates, typically around 810 cm⁻¹ or 1635 cm⁻¹).[10][11] The degree of conversion at a given time is calculated by comparing the peak area at that time to the initial peak area.[10] The rate of polymerization can be determined from the slope of the conversion versus time plot.

Conclusion

2,2-Dimethoxy-2-phenylacetophenone is a robust and highly efficient Type I photoinitiator, making it a cornerstone in the field of photopolymerization. Its well-characterized photochemical mechanism, high quantum yield, and commercial availability contribute to its widespread use in both industrial and research settings. By understanding its core characteristics and employing standardized experimental protocols, researchers and developers can effectively harness the capabilities of DMPA to create a diverse range of polymeric materials with tailored properties for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. omlc.org [omlc.org]

- 6. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 8. 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 90571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Solubility Profile of 2,2-Dimethoxy-2-phenylacetophenone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used photoinitiator in polymerization, across a range of common organic solvents. The information presented herein is intended to support research, development, and formulation activities where DMPA is a key component.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2,2-Dimethoxy-2-phenylacetophenone in various organic solvents. It is important to note that DMPA is also qualitatively described as soluble in ethyl acetate, hot methanol, and isopropanol, and insoluble in water[1][2][3].

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetone | 25 | > 50[1][3] |

| Methanol | 25 | 41[1][3] |

| Styrene | 25 | > 50[1] |

| Butyl Acetate | 25 | > 50[1][3] |

| Methylene Chloride | Not Specified | Soluble (quantitative data not available)[1] |

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of 2,2-Dimethoxy-2-phenylacetophenone were not explicitly found in the reviewed literature, a general and widely accepted gravimetric method can be employed. This method involves determining the mass of the solute that can dissolve in a known mass of a solvent at a specific temperature to create a saturated solution.

Objective: To determine the solubility of 2,2-Dimethoxy-2-phenylacetophenone in a given organic solvent at a specified temperature.

Materials:

-

2,2-Dimethoxy-2-phenylacetophenone (analytical grade)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2,2-Dimethoxy-2-phenylacetophenone to a pre-weighed vial containing a known mass of the organic solvent. The excess solute ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Continuous agitation helps in achieving saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle at the bottom of the vial. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation of the solute. Immediately filter the solution using a syringe filter into a pre-weighed, dry vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Then, place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the 2,2-Dimethoxy-2-phenylacetophenone.

-

Mass Determination: Once the solvent has completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again. The difference in mass before and after solvent evaporation gives the mass of the dissolved 2,2-Dimethoxy-2-phenylacetophenone.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

References

In-Depth Technical Guide: Thermal Stability and Storage of 2,2-Dimethoxy-2-phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental thermal analysis data (TGA/DSC) for 2,2-Dimethoxy-2-phenylacetophenone. This guide, therefore, provides a framework for assessing these properties, detailing standard experimental protocols, and presenting illustrative quantitative data based on the analysis of structurally similar aromatic ketones. The decomposition pathways are proposed based on general principles of organic chemistry. This document is intended to guide researchers in designing and interpreting thermal analysis studies for this compound.

Introduction

2,2-Dimethoxy-2-phenylacetophenone, also known as Benzil Dimethyl Ketal or by the trade name Irgacure 651, is a widely used photoinitiator in ultraviolet (UV) curing applications for polymers, coatings, and adhesives.[1] Its primary function relies on its photochemical properties, specifically its ability to generate free radicals upon exposure to UV light. However, the thermal stability and appropriate storage conditions are critical parameters that ensure its quality, efficacy, and safety throughout its shelf life and during manufacturing processes that may involve elevated temperatures. This guide provides a comprehensive overview of the thermal stability of 2,2-Dimethoxy-2-phenylacetophenone and outlines best practices for its storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Dimethoxy-2-phenylacetophenone is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2,2-Dimethoxy-2-phenylacetophenone | [2] |

| Synonyms | Benzil Dimethyl Ketal, Irgacure 651 | [2] |

| CAS Number | 24650-42-8 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [2] |

| Molecular Weight | 256.30 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 64 - 70 °C | [1][4] |

| Solubility | Soluble in acetone, ethyl acetate, hot methanol, and isopropanol. Insoluble in water. | [3] |

Thermal Stability

Overall, 2,2-Dimethoxy-2-phenylacetophenone is considered stable under normal ambient conditions. However, it is sensitive to heat and light.[1] Exposure to elevated temperatures can lead to thermal decomposition, which may compromise its performance as a photoinitiator and lead to the formation of degradation products.

Illustrative Thermal Analysis Data

While specific experimental data is not publicly available, the following tables present illustrative data that could be expected from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of a typical aromatic ketone like 2,2-Dimethoxy-2-phenylacetophenone.

Table 3.1.1: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Illustrative Value | Description |

| Onset of Decomposition (T_onset) | ~ 200 - 220 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (T_max) | ~ 240 - 260 °C | The temperature at which the rate of mass loss is highest. |

| Residue at 500 °C | < 5% | The percentage of mass remaining at the end of the analysis in an inert atmosphere. |

Table 3.1.2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Illustrative Value | Description |

| Melting Endotherm (T_peak) | ~ 64 - 70 °C | The peak temperature of the endothermic event corresponding to melting. |

| Decomposition Exotherm (T_onset) | ~ 210 - 230 °C | The onset temperature of the exothermic event corresponding to decomposition. |

Storage and Handling

Proper storage and handling are crucial to maintain the stability and quality of 2,2-Dimethoxy-2-phenylacetophenone.

Recommended Storage Conditions

Based on safety data sheets and supplier recommendations, the following storage conditions are advised:

| Parameter | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | [4] |

| Light | Protect from light. Store in a tightly closed, light-resistant container. | |

| Atmosphere | Store in a well-ventilated area. | [4] |

| Container | Keep container tightly closed and dry. |

Incompatibilities

2,2-Dimethoxy-2-phenylacetophenone is incompatible with the following substances and should be stored separately:

Experimental Protocols for Thermal Analysis

To obtain precise thermal stability data for 2,2-Dimethoxy-2-phenylacetophenone, the following experimental protocols for TGA and DSC can be employed.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of thermal decomposition and the mass loss profile.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2-Dimethoxy-2-phenylacetophenone into a clean, tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the temperature of the maximum rate of mass loss (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting point and identify any exothermic or endothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,2-Dimethoxy-2-phenylacetophenone into a hermetically sealed aluminum DSC pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate the endothermic peak corresponding to melting to determine the peak temperature and enthalpy of fusion.

-

Identify any exothermic peaks at higher temperatures, which would indicate thermal decomposition. Determine the onset temperature of these exotherms.

-

Visualizations

Experimental Workflow for Thermal Analysis

References

Molecular structure and CAS number for 2,2-Dimethoxy-2-phenylacetophenone.

An In-depth Technical Guide to 2,2-Dimethoxy-2-phenylacetophenone

This technical guide provides a comprehensive overview of 2,2-Dimethoxy-2-phenylacetophenone, a widely used photoinitiator. The document details its molecular structure, chemical properties, and primary applications, with a focus on data relevant to research and development.

Molecular Structure and Identification

2,2-Dimethoxy-2-phenylacetophenone, also known by synonyms such as Benzil dimethyl acetal and Irgacure 651, is an organic compound crucial for initiating photopolymerization reactions.[1][2] It belongs to the class of aromatic ketones.[3]

The molecular structure features a central carbonyl group bonded to a phenyl ring and a carbon atom substituted with two methoxy groups and another phenyl ring. This structure is key to its ability to undergo homolytic cleavage upon exposure to UV radiation.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of 2,2-Dimethoxy-2-phenylacetophenone are summarized below. This compound typically appears as a white to off-white crystalline solid.[3][7] It is stable under normal conditions but is sensitive to light and incompatible with strong acids and oxidizing agents.[9]

| Property | Value | Reference(s) |

| Molecular Weight | 256.30 g/mol | [1][5][6] |

| Melting Point | 67-70 °C | [4][9] |

| Boiling Point | 169 °C at 7 mmHg | [10] |

| Density | ~1.13 g/cm³ | [4][10] |

| Appearance | White to off-white crystalline solid | [3][7][9] |

| Solubility | Soluble in acetone, ethyl acetate, hot methanol | [3][9] |

| Insoluble in water | [3][9] |

Applications in Research and Industry

The primary application of 2,2-Dimethoxy-2-phenylacetophenone is as a photoinitiator for free-radical polymerization.[2][3] It is extensively used in UV-curable systems such as coatings, adhesives, printing inks, and dental resins.[3] Upon absorption of UV light, it generates free radicals that initiate the polymerization of monomers and oligomers, particularly acrylates.[3][7]

| Application Area | Typical Concentration (% w/w) | Reference(s) |

| Clear Varnishes | 1.0 – 1.5 | [11] |

| Printing Inks | 3.0 – 6.0 | [11] |

| Printing Plates | 1.0 – 1.5 | [11] |

| Photoresists | 2.0 – 5.0 | [11] |

| Methacrylate Monomers | As low as 0.25 | [11][12] |

Experimental Protocols

Several methods for the synthesis of 2,2-Dimethoxy-2-phenylacetophenone have been documented. One common industrial method involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate (like sodium methylate) in a nonpolar organic solvent.[13][14]

Exemplary Protocol (from Patent US5081307A): [13]

-

Add 105.1 g of benzil and 81.6 g of dimethyl sulfate to 600 ml of xylene.

-

Introduce 5 g of polyethylene glycol (PEG-400) as a catalyst.

-

Stir the mixture efficiently at room temperature.

-

Add 38.4 g of powdered sodium methylate in portions over 4 hours, maintaining the temperature at 15-20°C.

-

Age the mixture under the same conditions for an additional 3 hours.

-

Wash the reaction mixture with 200 ml of water.

-

Separate the aqueous layer. The product remains in the organic phase and can be purified by recrystallization.[3]

Other reported synthetic routes include the Claisen-Schmidt condensation and Friedel-Crafts acylation.[15]

This protocol describes the use of 2,2-Dimethoxy-2-phenylacetophenone as a photoinitiator to prepare a simple UV-curable resin.[11]

Materials:

-

Acrylate monomer or oligomer (e.g., trimethylolpropane triacrylate, TMPTA)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA)

-

Glass vial with a magnetic stir bar

Procedure:

-

Dissolution: Weigh the desired amount of DMPA and add it to the acrylate monomer in the glass vial. For a 1% w/w solution, add 0.1 g of DMPA to 9.9 g of the acrylate.

-

Mixing: Stir the mixture at room temperature until the DMPA is completely dissolved. Gentle heating (40-50°C) may be applied for highly viscous resins.

-

Sample Preparation: Dispense the resin onto a substrate or into a mold.

-

UV Curing: Expose the sample to a UV light source of appropriate wavelength and intensity to initiate polymerization. Curing time will depend on the resin thickness, DMPA concentration, and UV light intensity.

Mechanism of Action and Visualization

Upon absorption of UV radiation, 2,2-Dimethoxy-2-phenylacetophenone undergoes a Norrish Type I cleavage. The bond between the carbonyl carbon and the adjacent quaternary carbon breaks, forming two primary radical fragments: a benzoyl radical and an α,α-dimethoxybenzyl radical.[16][17] These free radicals then react with monomer units (e.g., acrylates), initiating the chain-growth polymerization process that leads to the formation of a cross-linked polymer network.[10][16]

The following diagram illustrates the logical workflow of the photoinitiation process.

Caption: Photoinitiation mechanism of DMPA leading to polymer formation.

References

- 1. 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 90571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,2-Dimethoxy-2-phenylacetophenone 0.99 Benzil a,a-dimethyl acetal [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. solutions.actylis.com [solutions.actylis.com]

- 8. 2,2-Dimethoxy-2-Phenylacetophenone - CAS - 24650-42-8 | Axios Research [axios-research.com]

- 9. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 10. 2,2-dimethoxy-2-phenylacetophenone CAS No. 24650-42-8 | Tintoll [uvabsorber.com]

- 11. benchchem.com [benchchem.com]

- 12. 2,2-Dimethoxy-2-phenylacetophenone 0.99 Benzil a,a-dimethyl acetal [sigmaaldrich.com]

- 13. US5081307A - Process for preparing 2,2-dimethoxy-2-phenylacetophenone - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

- 15. nbinno.com [nbinno.com]

- 16. homework.study.com [homework.study.com]

- 17. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in Hydrogel Photopolymerization

Introduction

2,2-Dimethoxy-2-phenylacetophenone (DMPA), also known as Benzil dimethyl acetal, is a highly efficient Type I photoinitiator widely used to initiate free-radical photopolymerization.[1][2] Upon exposure to ultraviolet (UV) light, DMPA undergoes a Norrish Type I cleavage to generate free radicals, which subsequently initiate the polymerization of a monomer solution to form a crosslinked hydrogel network.[1][3] Its efficacy makes it a popular choice for fabricating hydrogels in various biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][4] This document provides detailed protocols and quantitative data for utilizing DMPA in hydrogel synthesis.

Mechanism of Photoinitiation

DMPA initiates polymerization through a process of photo-cleavage. When exposed to UV radiation, typically in the range of 310-390 nm, the DMPA molecule absorbs a photon and is promoted to an excited state.[3] This excited molecule then undergoes homolytic cleavage of the α-carbon bond, yielding a benzoyl radical and a methyl radical.[3] These highly reactive free radicals then attack the vinyl groups of monomer and crosslinker molecules, initiating the chain-growth polymerization process that leads to the formation of the hydrogel network.[5]

Quantitative Data Summary

The final properties of a photopolymerized hydrogel are highly dependent on the formulation and curing conditions. The following tables summarize the effects of key parameters on hydrogel characteristics.

Table 1: Effect of Photoinitiator (DMPA) Concentration

| Parameter | Typical Range (w/w or w/v) | Effect on Hydrogel Properties | References |

| DMPA Concentration | 0.1% - 1.0% | Polymerization Rate: Initially increases with concentration, but can decrease at very high levels due to light screening effects.[6] | [1][6][7] |

| Mechanical Properties: Higher concentration can lead to shorter polymer chains and a lower modulus (softer gel).[8] | [8] | ||

| Crosslinking Density: Affects the degree of conversion and final crosslink density.[6] | [6] | ||

| Cytotoxicity: Higher concentrations can increase the risk of cytotoxicity from unreacted initiator or byproducts.[1] | [1] |

Table 2: Effect of UV Exposure Parameters

| Parameter | Typical Range | Effect on Hydrogel Properties | References |

| UV Wavelength | 365 nm (common) | Must overlap with the absorption spectrum of DMPA (310-390 nm) for efficient radical generation.[3][7] | [3][7] |

| UV Intensity | 1 - 100 mW/cm² | Gelation Time: Higher intensity leads to faster polymerization and shorter gelation times.[9][10] | [9][10] |

| Mechanical Properties: Can influence the final modulus and network homogeneity.[9] | [9] | ||

| Exposure Duration | 10 seconds - 10 minutes | Degree of Conversion: Longer exposure increases monomer conversion and crosslinking, leading to a stiffer gel, up to a plateau.[8][11] | [8][11] |

| Mechanical Properties: Young's modulus increases with exposure time.[8] | [8] |

Table 3: Effect of Monomer and Crosslinker Concentration

| Parameter | Typical Range (w/v) | Effect on Hydrogel Properties | References |

| Polymer/Monomer Conc. | 5% - 30% | Mechanical Properties: Higher concentration generally results in a stiffer, stronger hydrogel. | [12] |

| Drug Release: Increased polymer concentration can slow the release rate of encapsulated molecules.[12] | [12] | ||

| Crosslinker Conc. | 1% - 15% | Swelling Ratio: Increasing crosslinker concentration decreases the equilibrium swelling capacity.[13][14] | [13][14][15] |

| Mechanical Properties: Higher concentration increases tensile strength and elastic modulus.[14] | [14] | ||

| Porosity & Mesh Size: Higher concentration leads to a denser network with smaller pores and decreased mesh size.[13][14] | [13][14] |

Experimental Protocols

This section provides a general protocol for preparing a simple acrylate-based hydrogel using DMPA.

Materials and Equipment

-

Monomer: e.g., Poly(ethylene glycol) diacrylate (PEGDA), Gelatin methacryloyl (GelMA)

-

Crosslinker (if needed): e.g., N,N'-methylenebis(acrylamide) (BIS)

-

Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

-

Solvent: Phosphate-buffered saline (PBS) or deionized water

-

UV Light Source: Collimated UV lamp with an emission peak around 365 nm (e.g., K-ILU 2 UV lamp).[3]

-

Molds: e.g., Polydimethylsiloxane (PDMS) molds or glass slides with spacers.

-

Standard laboratory equipment: Vortex mixer, magnetic stirrer, analytical balance, pipettes.

Experimental Workflow

Detailed Methodology

A. Preparation of Precursor Solution (Example: 10% w/v PEGDA hydrogel)

-

DMPA Stock Solution: If DMPA is not readily soluble in your aqueous solvent, prepare a concentrated stock solution (e.g., 10% w/v) in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

-

Dissolution: Weigh the desired amount of PEGDA monomer and add it to a glass vial containing the appropriate volume of PBS (pH 7.4). For a 1 mL final solution, use 100 mg of PEGDA.

-

Mixing: Gently stir the mixture at room temperature until the PEGDA is completely dissolved. If the monomer is highly viscous, gentle heating (e.g., to 37-50 °C) can aid dissolution.[1]

-

Adding Photoinitiator: Add the DMPA to the monomer solution to achieve the desired final concentration. For a 0.5% (w/v) concentration in a 1 mL solution, add 5 mg of DMPA powder or an equivalent volume from a stock solution.

-

Final Mixing: Vortex the solution thoroughly to ensure the photoinitiator is completely dissolved and the solution is homogeneous. Protect the solution from light to prevent premature polymerization.

B. Photopolymerization / Curing

-

Sample Preparation: Dispense the prepared precursor solution into a mold of defined dimensions or between two glass plates separated by a spacer.[1]

-

UV Exposure: Place the sample under a UV lamp. Expose the solution to 365 nm UV light at a specified intensity and duration. For example, expose the sample to an intensity of 10-20 mW/cm² for 1 to 5 minutes.[16] The optimal time depends on the DMPA concentration, sample thickness, and desired gel properties.[1]

-

Gelation: Monitor the process until the liquid resin is fully solidified into a hydrogel.

C. Post-Curing and Characterization

-

Removal and Washing: Carefully remove the hydrogel from the mold. Immerse it in a large volume of PBS or deionized water to allow unreacted monomers, crosslinkers, and photoinitiator to diffuse out. Change the washing solution several times over 24-48 hours.

-

Characterization:

-

Swelling Ratio: Measure the weight of the hydrogel after washing (swollen weight) and after lyophilization (dry weight) to determine the equilibrium water content.[14]

-

Mechanical Testing: Use techniques like rheometry or tensile testing to measure the hydrogel's storage modulus (G'), elastic modulus, and tensile strength.[14]

-

Morphology: Employ Scanning Electron Microscopy (SEM) to visualize the porous microstructure of the hydrogel network.[13]

-

Safety Precautions

-

DMPA can be an irritant. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

UV radiation is harmful to the eyes and skin. Ensure the UV source is properly shielded and use UV-blocking safety glasses during the photopolymerization step.

-

Perform all procedures in a well-ventilated area or a fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Release of protein from highly cross-linked hydrogels of poly(ethylene glycol) diacrylate fabricated by UV polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photo Processing for Biomedical Hydrogels Design and Functionality: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid hydrogel formation via tandem visible light photouncaging and bioorthogonal ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

Standard operating procedure for incorporating DMPA in 3D printing resin formulations.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the incorporation of 2,2-dimethoxy-2-phenylacetophenone (DMPA), a Type I photoinitiator, into UV-curable resin formulations for stereolithography (SLA) and Digital Light Processing (DLP) 3D printing. DMPA is widely used due to its efficiency in initiating the polymerization of acrylate and methacrylate monomers upon exposure to UV light.[1][2] This guide covers the principles of DMPA-initiated photopolymerization, protocols for resin formulation, and methods for characterizing the resulting material properties.

Principle of Operation: DMPA-Initiated Photopolymerization

DMPA is a photoinitiator that undergoes a cleavage reaction (α-cleavage) upon absorption of UV light (typically in the 365 nm range), generating two free radicals.[3][4] These radicals, the benzoyl radical and the α,α-dimethoxybenzyl radical, then initiate the polymerization of monomer and oligomer chains, leading to the rapid solidification of the liquid resin. The overall process can be broken down into three stages: initiation, propagation, and termination.

Chemical Pathway of DMPA Photolysis and Polymerization Initiation

The following diagram illustrates the photolysis of DMPA and the subsequent initiation of the polymerization of an acrylate monomer.

Caption: DMPA photolysis and polymerization initiation.

Materials and Equipment

3.1 Materials

-

Monomer: e.g., Poly(ethylene glycol) diacrylate (PEGDA), Urethane dimethacrylate (UDMA), Triethylene glycol dimethacrylate (TEGDMA)

-

Oligomer: e.g., Acrylated epoxidized soybean oil (AESO)

-

Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA)

-

Solvents (for cleaning): Isopropyl alcohol (IPA), Acetone

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat

3.2 Equipment

-

Top-pan analytical balance

-

Magnetic stirrer and stir bars or a planetary centrifugal mixer

-

Amber glass vials or bottles

-

Ultrasonic bath (optional, for dissolving DMPA)

-

SLA or DLP 3D printer

-

UV post-curing chamber

-

Universal Testing Machine (for mechanical testing)

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Experimental Protocols

Resin Formulation and Preparation

This protocol describes the preparation of a 100g batch of resin with varying DMPA concentrations.

Workflow for Resin Formulation:

Caption: Workflow for preparing DMPA-based resins.

Step-by-Step Procedure:

-

Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated area, away from direct sunlight or UV sources.

-

Weighing Components:

-

Tare an amber glass vial on the analytical balance.

-

Add the desired amount of liquid monomer/oligomer blend (e.g., 99.5g for a 0.5% DMPA formulation).

-

Add the desired weight of DMPA powder to the liquid (e.g., 0.5g for 0.5% w/w).

-

-

Mixing:

-

Place a magnetic stir bar in the vial and cap it.

-

Place the vial on a magnetic stirrer at a moderate speed (e.g., 300-500 rpm) at room temperature.

-

Allow the mixture to stir until the DMPA is completely dissolved. This may take several hours. Gentle heating (to ~40°C) or sonication can accelerate dissolution.

-

For more viscous resins, a planetary centrifugal mixer is recommended to ensure homogeneity.

-

-

Degassing (Optional): To remove any dissolved air bubbles that could inhibit polymerization or cause print defects, the resin can be placed in a vacuum chamber for 10-15 minutes.

-

Storage: Store the formulated resin in a sealed amber vial or bottle in a cool, dark place until ready for use.

3D Printing of Test Specimens

-

Printer Setup: Ensure the 3D printer's resin vat and build platform are clean.

-

Slicing: Import the desired STL file for the test specimen (e.g., a dog bone for tensile testing as per ASTM D638) into the slicing software.

-

Parameter Setting: Set the printing parameters, such as layer thickness (e.g., 50 µm) and exposure time. The optimal exposure time will depend on the DMPA concentration and the printer's light intensity.[5]

-

Printing: Pour the formulated resin into the vat and start the printing process.

Post-Processing

-

Part Removal: Carefully remove the printed part from the build platform.

-

Washing: Wash the part in isopropyl alcohol (IPA) to remove any uncured resin from the surface. An ultrasonic bath can be used for this purpose.

-

Drying: Allow the part to air dry completely or use compressed air.

-

Post-Curing: Place the washed and dried part in a UV post-curing chamber for a specified time (e.g., 10-30 minutes) to ensure complete polymerization and optimal mechanical properties.[5]

Characterization of Cured Resin

-

Degree of Conversion (DC) using FTIR-ATR:

-

Measure the FTIR spectrum of the uncured liquid resin.

-

Measure the FTIR spectrum of the post-cured solid sample.

-